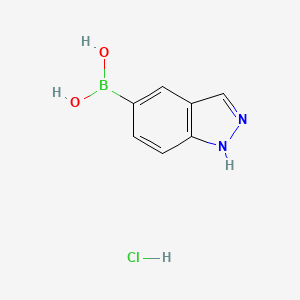

1H-Indazole-5-boronic acid hydrochloride

Description

Properties

IUPAC Name |

1H-indazol-5-ylboronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O2.ClH/c11-8(12)6-1-2-7-5(3-6)4-9-10-7;/h1-4,11-12H,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTQZKIAQNCGLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)NN=C2)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674175 | |

| Record name | 1H-Indazol-5-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257738-46-7 | |

| Record name | 1H-Indazol-5-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1257738-46-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1H-Indazole-5-boronic acid hydrochloride

Introduction: In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of versatile building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 1H-Indazole-5-boronic acid hydrochloride has emerged as a pivotal reagent. Its structure marries the pharmacologically significant indazole core with the synthetically powerful boronic acid functional group. This guide provides an in-depth examination of its physical and chemical properties, offering field-proven insights for researchers, scientists, and drug development professionals. The indazole moiety is a prevalent scaffold in numerous FDA-approved drugs, particularly in oncology, while the boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[1][2] This reaction is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][3][4]

Section 1: Core Physicochemical Properties

The hydrochloride salt of 1H-Indazole-5-boronic acid offers specific physical properties, such as its melting point and molecular weight, that are distinct from its freebase form. The data presented below has been aggregated from supplier technical data sheets and chemical databases to provide a reliable reference for laboratory use.

| Property | Value | Source(s) |

| IUPAC Name | (1H-indazol-5-yl)boronic acid hydrochloride | [5] |

| Synonyms | Indazol-5-ylboronic acid hydrochloride | [6] |

| CAS Number | 1257738-46-7 | [5] |

| Molecular Formula | C₇H₈BClN₂O₂ | [5][6] |

| Molecular Weight | 198.41 g/mol | [5][6] |

| Appearance | White to off-white powder/solid | [4][5] |

| Melting Point | 154-166 °C | [5] |

| Solubility | Soluble in DMSO | [7] |

| Purity | Typically ≥95% (as determined by HPLC) | [4] |

| Storage Conditions | 2-8°C, in a dry, well-ventilated area | [5][8][9] |

Section 2: Structural Elucidation and Chemical Identifiers

Precise identification is critical for regulatory and synthetic purposes. The following identifiers provide unambiguous structural information for this compound.

-

SMILES: Cl.OB(O)c1ccc2[nH]ncc2c1[5]

-

InChI: 1S/C7H7BN2O2.ClH/c11-8(12)6-1-2-7-5(3-6)4-9-10-7;/h1-4,11-12H,(H,9,10);1H[5]

-

InChI Key: DQTQZKIAQNCGLW-UHFFFAOYSA-N[5]

dot graph "chemical_structure" { layout="neato"; node [shape=plaintext]; edge [color="#202124"];

// Nodes for atoms N1 [label="N", pos="0,1.5!", fontcolor="#EA4335"]; N2 [label="NH", pos="-1.3,1.5!", fontcolor="#EA4335"]; C1 [label="C", pos="-1.3,0!", fontcolor="#202124"]; C2 [label="C", pos="0,0!", fontcolor="#202124"]; C3 [label="C", pos="1.3,0.75!", fontcolor="#202124"]; C4 [label="C", pos="1.3,2.25!", fontcolor="#202124"]; C5 [label="C", pos="0,3!", fontcolor="#202124"]; C6 [label="C", pos="-1.3,3!", fontcolor="#202124"]; C7 [label="CH", pos="-2.1,0.75!", fontcolor="#202124"];

// Boronic acid group B [label="B", pos="2.6,0.75!", fontcolor="#34A853"]; O1 [label="OH", pos="3.5,1.75!", fontcolor="#4285F4"]; O2 [label="OH", pos="3.5,-0.25!", fontcolor="#4285F4"];

// HCl HCl [label="• HCl", pos="4.5, 0.75!", fontsize=18, fontcolor="#5F6368"];

// Bonds N1 -- N2; N2 -- C6; C6 -- C1; C1 -- C2; C2 -- N1; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C3 -- B; B -- O1; B -- O2;

// Aromatic markings (approximated with edges) C1 -- C7; C7 -- C6; } 2D Structure of this compound.

Section 3: Causality of Chemical Functionality

The Indazole Core: A Privileged Scaffold

The indazole ring system is a bicyclic aromatic heterocycle fundamental to many biologically active compounds.[2] It exists in tautomeric forms, with the 1H-tautomer being the most thermodynamically stable and therefore predominant.[2][10] This structural motif acts as a versatile scaffold that can engage with biological targets through various non-covalent interactions, such as hydrogen bonding and π-stacking. Its prevalence in oncology drugs like Pazopanib and Niraparib underscores its importance as a "privileged structure" in drug design.[2]

The Boronic Acid Group: The Engine of Synthesis

Boronic acids are organoboron compounds that serve as indispensable reagents in organic synthesis. Their stability, ease of handling, and generally low toxicity make them superior coupling partners compared to many other organometallic reagents.[11][12] Their primary application is in the Suzuki-Miyaura coupling reaction, a robust method for forming C-C bonds.[4]

The causality behind its effectiveness lies in the palladium catalytic cycle. The boronic acid does not react directly; it must first be activated by a base. This activation forms a more nucleophilic "ate" complex, which readily undergoes transmetalation with the palladium center, a critical step in the catalytic cycle.[11] This process allows for the precise and predictable assembly of complex molecules from simpler fragments.

// Nodes start [label="R¹-X (Organohalide)\n+\n1H-Indazole-5-boronic acid", fillcolor="#5F6368"]; pd0 [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ox_add [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_complex [label="R¹-Pd(II)-X", shape=ellipse, fillcolor="#EA4335"]; transmetal [label="Transmetalation\n(Base Activated)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_r1r2 [label="R¹-Pd(II)-R²", shape=ellipse, fillcolor="#EA4335"]; red_elim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="R¹-R²\n(Coupled Product)", fillcolor="#34A853"];

// Edges start -> ox_add [label=""]; pd0 -> ox_add; ox_add -> pd2_complex; pd2_complex -> transmetal; transmetal -> pd2_r1r2; pd2_r1r2 -> red_elim; red_elim -> product; red_elim -> pd0 [label="Catalyst\nRegeneration"];

// Invisible node for boronic acid input boronic_acid [label="Indazole-B(OH)₂", style=invis]; boronic_acid -> transmetal [label="R² = Indazole"]; } Logical workflow of the Suzuki-Miyaura cross-coupling reaction.

Section 4: Self-Validating Protocols for Material Characterization

To ensure trustworthiness, every batch of a reagent must be validated. The following protocols describe a self-validating workflow for the characterization of this compound, explaining the causality behind each step.

Protocol 1: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

-

Objective: To quantify the purity of the material and identify any potential impurities.

-

Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Chromatographic System: Utilize a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Use a gradient elution. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Detection: Monitor the elution profile using a UV detector at 254 nm.

-

Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

-

-

Expertise & Causality: A C18 column is chosen for its ability to separate compounds based on hydrophobicity. The indazole ring provides sufficient hydrophobicity for retention. The acidic mobile phase (formic acid) ensures that the boronic acid is in its neutral form, leading to consistent retention times and sharp peak shapes. The aromatic nature of the indazole core makes it strongly UV-active, making 254 nm an ideal wavelength for sensitive detection. The challenge of on-column hydrolysis of boronic esters is less of a concern for the more stable boronic acid, but a rapid gradient minimizes analysis time and potential degradation.[13]

Protocol 2: Structural Confirmation via NMR Spectroscopy

-

Objective: To confirm the chemical structure and isomeric purity of the compound.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Analysis: Analyze the chemical shifts, integration values, and coupling patterns. The ¹H spectrum should show characteristic aromatic proton signals for the indazole ring and a broad signal for the B(OH)₂ protons. The ¹³C spectrum will confirm the number of unique carbon atoms in the molecule.

-

-

Expertise & Causality: DMSO-d₆ is the solvent of choice due to its excellent ability to dissolve the polar hydrochloride salt and because its residual proton signal does not overlap with the aromatic region of the analyte.[7][10] NMR is the gold standard for structural elucidation; it provides unambiguous proof of the proton and carbon framework, confirming not only the identity but also the correct substitution pattern on the indazole ring.

Protocol 3: Molecular Weight Verification via Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in 50:50 acetonitrile/water with 0.1% formic acid.

-

Instrumentation: Infuse the sample directly into a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition: Acquire the mass spectrum in positive ion mode.

-

Analysis: Look for the protonated molecular ion [M+H]⁺ corresponding to the freebase of the compound (C₇H₇BN₂O₂), which should appear at m/z ≈ 162.0.

-

-

Expertise & Causality: ESI is a "soft" ionization technique ideal for polar molecules, preventing fragmentation and ensuring the molecular ion is the primary species observed. The acidic mobile phase aids in the protonation of the molecule, making positive ion mode detection highly sensitive. This technique provides definitive confirmation of the elemental composition by verifying the molecular weight.

// Nodes start [label="Sample of\n1H-Indazole-5-boronic acid HCl", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; hplc [label="Protocol 1: HPLC Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nmr [label="Protocol 2: NMR Spectroscopy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ms [label="Protocol 3: Mass Spectrometry", fillcolor="#FBBC05", fontcolor="#FFFFFF"];

result_hplc [label="Purity ≥ 95%?", shape=diamond, fillcolor="#FFFFFF"]; result_nmr [label="Structure Confirmed?", shape=diamond, fillcolor="#FFFFFF"]; result_ms [label="Correct MW?", shape=diamond, fillcolor="#FFFFFF"];

pass [label="Material Validated", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Material Fails QC", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> hplc -> result_hplc; result_hplc -> nmr [label="Yes"]; nmr -> result_nmr; result_nmr -> ms [label="Yes"]; ms -> result_ms; result_ms -> pass [label="Yes"];

result_hplc -> fail [label="No"]; result_nmr -> fail [label="No"]; result_ms -> fail [label="No"]; } A self-validating analytical workflow for quality control.

Section 5: Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. This compound is classified with the following hazards:

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6] The non-hydrochloride form is also noted as H302 (Harmful if swallowed).[14][15][16]

-

Precautionary Measures:

-

Engineering Controls: Use only with adequate ventilation. Facilities should be equipped with an eyewash station.[8][9]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields.[8][9]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[8][9]

-

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible substances.[8] Recommended storage temperature is 2-8°C.[5]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and materials science.[3][4] Its well-defined physical properties, combined with the synthetic utility of the boronic acid group and the biological relevance of the indazole core, make it a high-value building block. Understanding its characteristics, as detailed in this guide, is the first step toward leveraging its full potential in the laboratory. The provided protocols for characterization establish a framework for ensuring the quality and reliability of this crucial synthetic intermediate, empowering researchers to proceed with confidence in their synthetic endeavors.

References

-

Suzuki reaction - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]

-

Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]

-

Boron Suzuki Coupling - Borates Today. (2021). Retrieved January 15, 2026, from [Link]

-

Duncton, M. A. J. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(21), 8233-8254. [Link]

-

1H-Indazole-5-boronic acid | 338454-14-1 - J&K Scientific LLC. (n.d.). Retrieved January 15, 2026, from [Link]

- SAFETY DATA SHEET - AFG Bioscience LLC. (n.d.). Retrieved January 15, 2026, from a downloadable PDF, source URL not directly available.

-

Wang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3233. [Link]

-

1H-Indazole-5-Boronic Acid, >=95% - Yorlab. (n.d.). Retrieved January 15, 2026, from [Link]

-

Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 438-446. [Link]

-

Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 17(12), 14358–14379. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1H-吲唑-5-硼酸 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 6. Indazole-4-boronic acid 1023595-17-6 [sigmaaldrich.com]

- 7. 1H-Indazole-5-boronic acid | CAS 338454-14-1 | Sun-shinechem [sun-shinechem.com]

- 8. afgsci.com [afgsci.com]

- 9. fishersci.com [fishersci.com]

- 10. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Boron Suzuki Coupling | Borates Today [borates.today]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. 1H-Indazole-5-boronic acid = 95 338454-14-1 [sigmaaldrich.com]

- 15. 1H-Indazole-5-boronic acid = 95 338454-14-1 [sigmaaldrich.com]

- 16. 1H-Indazole-5-Boronic Acid, >=95% - Yorlab [yorlab.co.uk]

The Synthetic Cornerstone of Modern Kinase Inhibitors: A Technical Guide to 1H-Indazole-5-boronic acid hydrochloride

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant kinase inhibitors.[1] Among the various functionalized indazole building blocks, 1H-Indazole-5-boronic acid hydrochloride has emerged as a critical reagent for the synthesis of targeted cancer therapeutics. This technical guide provides an in-depth exploration of the chemical properties, synthesis, characterization, and application of this compound, with a particular focus on its role in the construction of potent kinase inhibitors through Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical insights into the utilization of this versatile synthetic intermediate.

Introduction: The Significance of the Indazole Moiety in Drug Discovery

The indazole ring system, a bicyclic heteroaromatic structure composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an ideal scaffold for interacting with the hinge region of protein kinases.[1] This has led to the development of a multitude of indazole-containing drugs, including the potent anti-cancer agents Axitinib, Pazopanib, and Niraparib.[2] The functionalization of the indazole core is paramount to achieving desired potency and selectivity, and the introduction of a boronic acid group at the 5-position provides a versatile handle for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3]

This compound is a stable, crystalline solid that serves as a key precursor in the synthesis of a wide array of indazole-based compounds. Its hydrochloride salt form often enhances stability and handling characteristics compared to the free boronic acid. This guide will delve into the essential technical aspects of this compound, providing a foundation for its effective use in a research and development setting.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application.

| Property | Value | Reference |

| CAS Number | 1257738-46-7 | |

| Molecular Formula | C₇H₈BClN₂O₂ | |

| Molecular Weight | 198.41 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 154-166 °C | |

| Storage Temperature | 2-8°C |

Structural Formula:

Caption: Chemical structure of this compound.

Synthesis and Purification: A Practical Workflow

While multiple synthetic routes to indazole boronic acids exist, a common and reliable strategy involves the synthesis of a halogenated indazole precursor followed by a borylation reaction. The following represents a generalized, field-proven workflow.

Synthesis Workflow

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 5-Bromo-1H-indazole

A common precursor for 5-substituted indazoles is 5-bromo-1H-indazole. This can be synthesized from commercially available starting materials such as 4-bromo-2-methylaniline through a diazotization and subsequent intramolecular cyclization. While several methods exist, a one-pot procedure is often favored for its efficiency.

-

Dissolve 4-bromo-2-methylaniline in a suitable acidic medium (e.g., aqueous HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the cyclization is complete, as monitored by TLC or LC-MS.

-

Neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) to precipitate the 5-bromo-1H-indazole.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

Step 2: Borylation to form this compound

-

Suspend 5-bromo-1H-indazole in an anhydrous aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to a low temperature (typically -78 °C) using a dry ice/acetone bath.

-

Slowly add a strong organolithium base, such as n-butyllithium (n-BuLi), to effect a lithium-halogen exchange.

-

After stirring for a sufficient time to ensure complete exchange, add a trialkyl borate, such as triisopropyl borate, dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous hydrochloric acid (HCl). This hydrolyzes the borate ester and forms the hydrochloride salt of the desired product.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.

-

The product, this compound, may precipitate from the aqueous layer or can be isolated by evaporation of the solvent.

Purification and Characterization

Purification of the final product is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol. The purity and identity of the compound should be confirmed by a suite of analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the indazole ring system, a broad singlet for the B(OH)₂ protons, and a broad singlet for the N-H proton. The chemical shifts and coupling constants will be characteristic of the 5-substituted indazole structure. |

| ¹³C NMR | Resonances corresponding to the seven carbon atoms of the indazole ring. The carbon atom attached to the boron will exhibit a characteristically broad signal. |

| Mass Spec (ESI+) | A molecular ion peak corresponding to the free base [M+H]⁺. |

| HPLC | A single major peak indicating high purity. |

Application in Drug Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[4] This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the indazole core and a variety of aryl or heteroaryl halides, providing a modular and efficient route to complex molecular architectures.

Suzuki-Miyaura Coupling: A General Workflow

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of a Kinase Inhibitor Precursor

This protocol provides a representative example of a Suzuki-Miyaura coupling to synthesize a key intermediate for a kinase inhibitor.

-

To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl halide (1.1 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base, typically potassium carbonate (K₂CO₃, 3.0 eq).

-

Purge the vessel with an inert gas (argon or nitrogen).

-

Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/ethanol/H₂O).

-

Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with additional organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the desired coupled product.

Case Study: The Role of 1H-Indazole-5-boronic acid in the Synthesis of Axitinib

Axitinib (Inlyta®) is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, and is approved for the treatment of advanced renal cell carcinoma.[5][6] The synthesis of Axitinib provides a compelling example of the strategic importance of indazole-based building blocks. While various synthetic routes to Axitinib have been developed, many rely on the formation of the indazole core at a later stage. However, the principles of using a pre-functionalized indazole, such as an indazole boronic acid derivative, are central to many modern synthetic strategies for analogous compounds.

The VEGF Signaling Pathway and the Mechanism of Action of Axitinib

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7]

Caption: Simplified VEGF signaling pathway and the inhibitory action of Axitinib.

VEGF ligands bind to and activate VEGFRs on the surface of endothelial cells. This triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades involving key proteins such as PI3K/Akt and Ras/Raf/MEK/ERK.[5] These pathways ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability, all of which are crucial for angiogenesis. Axitinib exerts its therapeutic effect by binding to the ATP-binding pocket of the VEGFR kinase domain, thereby inhibiting its autophosphorylation and blocking the downstream signaling events that drive tumor angiogenesis.[5]

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Use only in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place at the recommended temperature of 2-8°C.

Always consult the Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.

Conclusion

This compound is a high-value synthetic intermediate that plays a pivotal role in the discovery and development of modern targeted therapies, particularly in the field of oncology. Its utility in the facile construction of complex indazole-containing molecules via the Suzuki-Miyaura cross-coupling reaction provides medicinal chemists with a powerful tool for lead optimization and the synthesis of novel drug candidates. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the advancement of pharmaceutical research.

References

-

Hu-Lowe, D. D., et al. (2008). Nonclinical Antiangiogenesis and Antitumor Activities of Axitinib (AG-013736), an Oral, Potent, and Selective Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases 1, 2, 3. Clinical Cancer Research, 14(22), 7272-7283. [Link]

-

Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(35), 21564-21591. [Link]

-

Solomin, D., & Jirgensons, A. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances, 11(41), 25485-25489. [Link]

-

PharmGKB. (n.d.). VEGF Signaling Pathway. Retrieved from [Link]

-

Solomin, D., & Jirgensons, A. (2021). Indazole synthesis from 2-formylphenylboronic acids. ResearchGate. [Link]

-

J&K Scientific LLC. (n.d.). 1H-Indazole-5-boronic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma. Retrieved from [Link]

- Yoshida, H., et al. (2007). Supporting Information for [3+2] Cycloaddition of Arynes with Diazo Compounds. Wiley-VCH.

-

Čubínek, M., et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. [Link]

- Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

MDPI. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Retrieved from [Link]

Sources

- 1. CN103570696A - Method for preparing intermediate of axitinib and application of intermediate in preparation of axitinib - Google Patents [patents.google.com]

- 2. Pharmacological targeting of VEGFR signaling with axitinib inhibits Tsc2-null lesion growth in the mouse model of lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. jk-sci.com [jk-sci.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

An In-Depth Technical Guide to 1H-Indazole-5-boronic acid hydrochloride (CAS Number 1257738-46-7)

Abstract

This technical guide provides a comprehensive overview of 1H-Indazole-5-boronic acid hydrochloride (CAS 1257738-46-7), a critical building block in modern medicinal chemistry. The indazole scaffold is a privileged structure in numerous pharmacologically active compounds, and its boronic acid derivative is instrumental for creating carbon-carbon bonds through transition-metal catalyzed cross-coupling reactions. This document delves into the physicochemical properties, synthesis, analytical characterization, and key applications of this versatile reagent, with a particular focus on its role in the synthesis of kinase inhibitors targeting critical oncogenic pathways such as the PI3K/AKT/mTOR signaling cascade. Detailed experimental protocols, safety and handling procedures, and mechanistic insights are provided to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of the Indazole Scaffold

Indazoles are bicyclic heterocyclic aromatic compounds, consisting of a benzene ring fused to a pyrazole ring. This structural motif is a bioisostere of indole and is found in a multitude of compounds with a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, highlighting its importance in pharmaceutical development.[3]

The utility of the indazole scaffold is greatly expanded by its functionalization, and the introduction of a boronic acid group at the 5-position creates a versatile handle for synthetic chemists. 1H-Indazole-5-boronic acid and its hydrochloride salt are key reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming C-C bonds between sp²-hybridized carbon atoms.[4] This reaction's tolerance for a wide variety of functional groups makes it an indispensable tool for constructing complex molecular architectures, particularly in the synthesis of libraries of compounds for high-throughput screening in drug discovery.[4] The hydrochloride salt form often provides improved stability and handling characteristics compared to the free boronic acid.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe utilization of any chemical reagent.

Key Properties

The properties of this compound are summarized in the table below. It is important to note that while data for the hydrochloride salt is provided, some properties are inferred from the free boronic acid (CAS 338454-14-1) due to limited specific data for the salt form.

| Property | Value | Source(s) |

| CAS Number | 1257738-46-7 | |

| Molecular Formula | C₇H₈BClN₂O₂ | [5] |

| Molecular Weight | 198.41 g/mol | [5] |

| Appearance | White to off-white powder/solid | [6] |

| Melting Point | 154-166 °C | [5] |

| Storage Temperature | 2-8°C | [5] |

| Solubility | While specific data for the hydrochloride in various organic solvents is not readily published, arylboronic acids generally exhibit low solubility in nonpolar hydrocarbon solvents and moderate to high solubility in polar organic solvents like ethers and ketones.[7][8] The hydrochloride salt form is expected to have increased solubility in polar and protic solvents such as water and alcohols compared to the free base. |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

-

General Handling : Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

-

Storage : Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C.[5] Boronic acids can be sensitive to moisture and air, which can lead to degradation or the formation of anhydrides (boroxines). Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

-

Safety Hazards : This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] In case of contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists.

Synthesis and Purification

A plausible synthetic route is outlined below:

-

Protection of the Indazole Nitrogen : The acidic N-H proton of the indazole ring can interfere with subsequent reactions. Therefore, a protecting group, such as a tetrahydropyranyl (THP) or tert-butyloxycarbonyl (Boc) group, is often installed first.

-

Lithium-Halogen Exchange and Borylation : The protected 5-bromo-1H-indazole is treated with a strong organolithium base (e.g., n-butyllithium) at low temperature to perform a lithium-halogen exchange. The resulting lithiated indazole is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate.

-

Hydrolysis to the Boronic Acid : Acidic workup of the boronate ester hydrolyzes it to the desired boronic acid.

-

Deprotection and Salt Formation : The protecting group is removed under appropriate conditions (e.g., acid for Boc or THP). Subsequent treatment with hydrochloric acid yields the final this compound product.

Purification is typically achieved through recrystallization or column chromatography on silica gel.

Analytical Characterization

Confirming the identity and purity of this compound is essential before its use in synthesis. The following analytical techniques are commonly employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation. While a specific spectrum for the hydrochloride salt is not publicly available, the expected chemical shifts can be predicted based on the structure and data from similar indazole compounds.[5][9][10][11]

-

Aromatic Protons : The protons on the bicyclic indazole ring are expected to appear in the aromatic region, typically between 7.0 and 8.5 ppm. The specific splitting patterns (doublets, singlets) will depend on the coupling between adjacent protons.

-

NH Proton : The proton on the indazole nitrogen will likely appear as a broad singlet at a downfield chemical shift (often >10 ppm), and its position can be concentration and solvent dependent.

-

B(OH)₂ Protons : The protons of the boronic acid group often appear as a broad singlet, and its chemical shift can vary. These protons are also exchangeable with D₂O.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of reagents. The analysis of boronic acids can be challenging due to their potential for on-column dehydration to form boroxines. However, robust methods have been developed.

A general reversed-phase HPLC method for analyzing arylboronic acids would involve:

-

Column : A C18 stationary phase is commonly used.

-

Mobile Phase : A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent such as acetonitrile or methanol.

-

Detection : UV detection is suitable, typically in the range of 210-280 nm, where the aromatic indazole ring will absorb.

A post-column derivatization with reagents like alizarin can also be used for selective and sensitive fluorescence detection of boronic acids.[12][13]

Applications in Drug Discovery

This compound is a highly valued building block in medicinal chemistry, primarily due to its utility in Suzuki-Miyaura cross-coupling reactions. This enables the facile synthesis of 5-aryl or 5-heteroaryl indazoles, which are core structures in many targeted therapies.

Synthesis of Kinase Inhibitors

A significant application of this reagent is in the synthesis of kinase inhibitors.[14] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The indazole scaffold serves as an effective "hinge-binding" motif, mimicking the adenine core of ATP to occupy the enzyme's active site.

The PI3K/AKT/mTOR Signaling Pathway:

One of the most critical intracellular signaling pathways implicated in cancer is the PI3K/AKT/mTOR pathway, which regulates cell proliferation, growth, survival, and metabolism.[15][16] Aberrant activation of this pathway is common in many human cancers, making it a prime target for drug development.[15][17] Indazole-based compounds have been successfully developed as inhibitors of key kinases within this pathway, such as PI3K, AKT, and mTOR.[15][18][19]

Below is a diagram illustrating the central role of the PI3K/AKT/mTOR pathway in cell signaling and tumorigenesis.

Caption: The PI3K/AKT/mTOR signaling pathway.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a representative, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl boronic acid like this compound with an aryl halide. This protocol is based on established methodologies for heteroaryl boronic acids and may require optimization for specific substrates.[20][21][22]

Objective: To synthesize a 5-aryl-1H-indazole derivative.

Materials:

-

This compound (1.0 eq)

-

Aryl or Heteroaryl Bromide (1.1-1.2 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)

-

Solvent System (e.g., 1,4-Dioxane/Water, Toluene/Ethanol/Water, or DMF)

-

Inert Gas (Argon or Nitrogen)

Workflow Diagram:

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

-

Reaction Setup : To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 eq), the aryl bromide (1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq).

-

Causality: The choice of base is critical. Carbonates or phosphates are commonly used to activate the boronic acid for transmetalation without being overly harsh to sensitive functional groups. The hydrochloride salt of the starting material will be neutralized by the excess base.

-

-

Establish Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Causality: The Pd(0) catalyst is oxygen-sensitive and can be deactivated through oxidation. An inert atmosphere is crucial for catalytic activity.

-

-

Solvent Addition : Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via a syringe.

-

Causality: A biphasic solvent system is often used. The organic solvent solubilizes the organic reactants and catalyst, while water helps to dissolve the inorganic base and facilitates the reaction. Degassing the solvent removes dissolved oxygen.

-

-

Reaction : Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

-

Monitoring : Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

This self-validating protocol includes a monitoring step (TLC/LC-MS) to ensure the reaction proceeds to completion before initiating the workup, thereby maximizing yield and simplifying purification.

Conclusion

This compound is a cornerstone reagent for medicinal chemists and researchers in drug discovery. Its ability to participate in robust and versatile Suzuki-Miyaura cross-coupling reactions provides a direct and efficient route to 5-substituted indazoles, a privileged scaffold in a wide array of biologically active molecules. A comprehensive understanding of its properties, handling requirements, and reaction methodologies, particularly in the context of synthesizing targeted therapeutics like kinase inhibitors for the PI3K/AKT/mTOR pathway, is essential for its effective application. This guide provides the foundational knowledge and practical protocols to empower scientists to leverage this valuable building block in the pursuit of novel therapeutic agents.

References

-

Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

Blake, J. F., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (2024). International Journal of Scientific Development and Research. [Link]

-

Wang, S., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry. [Link]

-

MDPI. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. [Link]

-

Knight, Z. A., & Shokat, K. M. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Tetrahedron. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

-

ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. [Link]

-

ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway in a cell. [Link]

-

ResearchGate. (n.d.). A schematic diagram of the PI3K/AKT/mTOR pathway. [Link]

-

Raut, S., et al. (2020). Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Mini-Reviews in Organic Chemistry. [Link]

-

ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in DMSO-d 6. [Link]

-

Wang, S., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry. [Link]

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]

-

El Idrissi, M., et al. (2015). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules. [Link]

-

J&K Scientific LLC. (n.d.). 1H-Indazole-5-boronic acid | 338454-14-1. [Link]

-

De Zwart, M. A., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A. [Link]

-

van der Meer, P. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

-

ResearchGate. (2013). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. [Link]

-

Kumar, A., et al. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

-

Sharma, P., et al. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances. [Link]

-

Chemicalize. (n.d.). 1h-indazole-5-boronic acid suppliers USA. [Link]

-

Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

-

Reddy, T. S., et al. (2013). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. [Link]

-

ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

ResearchGate. (n.d.). Solubility of investigated compounds in water. [Link]

-

KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijsdr.org [ijsdr.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. edepot.wur.nl [edepot.wur.nl]

- 14. ias.ac.in [ias.ac.in]

- 15. researchgate.net [researchgate.net]

- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 17. benthamdirect.com [benthamdirect.com]

- 18. ingentaconnect.com [ingentaconnect.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

1H-Indazole-5-boronic acid hydrochloride molecular weight

An In-Depth Technical Guide to 1H-Indazole-5-boronic acid hydrochloride: Properties, Applications, and Experimental Protocols

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 1257738-46-7), a critical building block in modern synthetic and medicinal chemistry. We will explore its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. The guide delves into its principal application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, providing a detailed mechanistic overview, a visual workflow, and a field-proven experimental protocol. Furthermore, we will highlight its significance in drug discovery and material science, supported by authoritative references. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their work.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bioisostere of the natural indole nucleus, is a privileged pharmacophore in drug discovery.[1][2] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have led to its incorporation into numerous biologically active compounds, including kinase inhibitors and anti-cancer agents.[2][3] 1H-Indazole-5-boronic acid and its hydrochloride salt are indispensable reagents that provide an efficient and versatile route for introducing the indazole moiety into complex molecular architectures.[4] Their utility is most profoundly demonstrated in carbon-carbon bond-forming reactions, which are foundational to the synthesis of novel therapeutic agents and advanced materials.[3][4]

Physicochemical Properties and Molecular Data

Accurate molecular data is the cornerstone of synthetic planning and stoichiometric calculations. 1H-Indazole-5-boronic acid is most commonly supplied as its more stable hydrochloride salt. The properties of both the salt and the free base are summarized below for clarity and comparison.

| Property | This compound | 1H-Indazole-5-boronic acid (Free Base) |

| CAS Number | 1257738-46-7[5] | 338454-14-1[4][6] |

| Molecular Formula | C₇H₈BClN₂O₂[5] | C₇H₇BN₂O₂[4][6] |

| Molecular Weight | 198.41 g/mol [5] | 161.95 g/mol [6][7] |

| Appearance | Powder[5] | White to off-white solid[4] |

| Melting Point | 154-166 °C[5] | 175-180 °C[6][7] |

| Storage Conditions | 2-8°C[5] | 2-8°C[6][7] |

| InChI Key | DQTQZKIAQNCGLW-UHFFFAOYSA-N[5] | CLVPGJWAMIADSY-UHFFFAOYSA-N[3][6] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of C-C bonds. This compound is an excellent coupling partner in these reactions due to the stability and reactivity of the boronic acid functional group.

Mechanistic Overview

The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (R¹-X), forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its organic group (the indazole moiety, R²) to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst to continue the cycle.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.

Objective: To synthesize a 5-aryl-1H-indazole derivative.

Materials:

-

This compound (1.0 eq)

-

Aryl Bromide (1.1 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and potassium carbonate.

-

Causality: Using an anhydrous base and a dry flask prevents unwanted side reactions and ensures the reaction proceeds efficiently.

-

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Causality: The Pd(0) catalyst, which is formed in situ, is sensitive to oxygen. An inert atmosphere is critical to prevent catalyst degradation and maintain its activity throughout the reaction.

-

-

Catalyst and Solvent Addition: Add the Pd(dppf)Cl₂ catalyst to the flask. Then, add the degassed solvent mixture (Dioxane/Water) via syringe.

-

Causality: The solvent system is chosen to dissolve both the organic starting materials and the inorganic base. Degassing the solvent removes dissolved oxygen, further protecting the catalyst.[1]

-

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure 5-aryl-1H-indazole product.

Applications in Drug Discovery and Material Science

The utility of this compound extends across multiple scientific disciplines.

Medicinal Chemistry

This reagent is a cornerstone in the synthesis of targeted therapies, particularly in oncology.[4] It serves as a key building block for a variety of kinase inhibitors by enabling the installation of the indazole hinge-binding motif.[8] Documented applications include the preparation of:

Material Science & Bioconjugation

Beyond pharmaceuticals, the unique electronic properties of the indazole ring are leveraged in material science.[10] This building block is used in the synthesis of advanced polymers and nanomaterials with tailored conductive or mechanical properties.[3][4] In the field of bioconjugation, it can be used to link biomolecules to surfaces, which is critical for the development of advanced biosensors and targeted drug delivery systems.[3][10]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the reagent.

-

Hazard Identification: this compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (STOT SE 3, H335).[5] The signal word is "Warning".[5]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.[11]

-

Engineering Controls: Handle this compound in a well-ventilated fume hood to avoid inhalation of the powder.[11] Ensure eyewash stations and safety showers are readily accessible.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C.[5]

Conclusion

This compound is a high-value, versatile chemical reagent with a precise molecular weight of 198.41 g/mol . Its primary role as a precursor in Suzuki-Miyaura cross-coupling reactions makes it an enabling tool for chemists, particularly in the field of drug discovery. By providing a reliable method for incorporating the biologically significant indazole scaffold, it continues to contribute to the development of novel therapeutics and advanced materials. Adherence to proper handling and experimental protocols will ensure its safe and effective application in research and development.

References

-

1H-Indazole-5-boronic acid | 338454-14-1 , J&K Scientific LLC. [Link]

-

1H-吲唑-5-硼酸 (1H-Indazole-5-boronic acid ≥95%) , Sigma-Aldrich China. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles , MDPI. [Link]

-

Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid , ResearchGate. [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives , Semantic Scholar. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives , PubMed Central (PMC). [Link]

-

Indazole synthesis , Organic Chemistry Portal. [Link]

- Preparation method of 4-bromo-5-methyl-1H-indazole, Google P

Sources

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1H-インダゾール-5-ボロン酸 塩酸塩 | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1H-Indazole-5-boronic acid = 95 338454-14-1 [sigmaaldrich.com]

- 7. 1H-吲唑-5-硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 1H-Indazole-5-boronic acid = 95 338454-14-1 [sigmaaldrich.com]

- 10. chemimpex.com [chemimpex.com]

- 11. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Synthesis of 1H-Indazole-5-boronic acid hydrochloride

An In-depth Technical Guide for Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-grounded overview of a reliable and scalable synthesis route for 1H-Indazole-5-boronic acid hydrochloride, a critical building block in modern medicinal chemistry. The indazole scaffold is a privileged structure in numerous kinase inhibitors and other therapeutic agents, making access to functionalized intermediates like boronic acids essential for drug discovery and development programs.[1] This document moves beyond a simple recitation of steps, delving into the causal reasoning behind procedural choices, offering field-proven insights, and ensuring that each stage of the protocol is designed for robust, verifiable outcomes. We will detail a multi-step pathway beginning with the synthesis of a key halogenated intermediate, followed by a strategic N-protection, a palladium-catalyzed Miyaura borylation, and concluding with a tandem deprotection and salt formation sequence.

Strategic Rationale & Synthesis Overview

The synthesis of this compound is most effectively approached through a retrosynthetic strategy that identifies a key halogenated precursor, 5-bromo-1H-indazole, as the branching point for introducing the boronic acid moiety. The overall forward synthesis is designed as a three-stage process:

-

Formation of the Indazole Core: Synthesis of 5-bromo-1H-indazole from a commercially available substituted aniline.

-

Introduction of the Boron Moiety: A palladium-catalyzed borylation to form a stable boronic acid pinacol ester. This stage incorporates a transient N-protection step to enhance reaction efficiency and prevent side reactions.

-

Final Deprotection and Salt Formation: Acid-mediated hydrolysis of the pinacol ester and concurrent removal of the N-protecting group, followed by precipitation as the hydrochloride salt to improve stability and handling.

This strategic pathway is visualized in the workflow diagram below.

Caption: Overall synthetic workflow from starting material to the final product.

Stage 1: Synthesis of the Key Intermediate: 5-Bromo-1H-indazole

The cornerstone of this entire synthesis is the efficient production of 5-bromo-1H-indazole. While several routes exist[2][3], the Jacobson indazole synthesis, starting from 4-bromo-2-methylaniline, offers a reliable and high-yielding pathway.[4]

Causality of Experimental Choices:

-

Acetylation: The initial reaction with acetic anhydride protects the aniline's amino group as an acetamide. This directs the subsequent diazotization to the desired position and prevents unwanted side reactions.

-

Diazotization & Cyclization: Isoamyl nitrite, in the presence of potassium acetate as a base, serves as the diazotizing agent. Upon heating, the resulting diazonium salt undergoes an intramolecular cyclization, eliminating the acetyl group and forming the indazole ring system. This one-pot procedure is highly efficient.[4]

Experimental Protocol: Synthesis of 5-Bromo-1H-indazole

-

Acetylation: To a flask charged with 4-bromo-2-methylaniline (95.0 g) in chloroform (700 mL), add acetic anhydride (109 mL) while maintaining the temperature below 40°C. Stir the resulting solution for approximately 50 minutes.

-

Diazotization: Add potassium acetate (14.6 g) and isoamyl nitrite (147 mL) to the reaction mixture.

-

Cyclization: Heat the solution to reflux (approx. 68°C) and maintain for 20 hours.

-

Work-up & Isolation:

-

Cool the reaction to 25°C and remove the volatile solvents under reduced pressure.

-

Add water (in portions, totaling 225 mL) and distill to remove remaining volatiles via azeotropic distillation.

-

The reaction is then subjected to a basic workup using 50% sodium hydroxide to bring the pH to 11, followed by extraction with ethyl acetate.[4]

-

The combined organic layers are dried over magnesium sulfate, filtered through a silica gel pad, and concentrated.

-

-

Purification: The crude solid is slurried with heptane, filtered, and dried under vacuum at 45°C to yield the final product.[4]

| Parameter | Value | Reference |

| Starting Material | 4-Bromo-2-methylaniline | [4] |

| Key Reagents | Acetic anhydride, Isoamyl nitrite, KOAc | [4] |

| Solvent | Chloroform | [4] |

| Reaction Temp. | 68°C (Reflux) | [4] |

| Typical Yield | ~94% | [4] |

Stage 2: Introduction of the Boron Moiety via Borylation

With the brominated indazole in hand, the next critical transformation is the introduction of the boronic acid functional group. This is achieved via a palladium-catalyzed Miyaura borylation reaction. To ensure the reaction proceeds cleanly at the C5 position and to avoid complications at the indazole N-H, a protection strategy is employed.

Part A: N-Protection of the Indazole Core

Causality of Experimental Choices: The acidic N-H proton of the indazole ring can interfere with organometallic reactions. It can be deprotonated by bases used in the coupling reaction or interact with the palladium catalyst. Protecting this position, typically with a tert-butyloxycarbonyl (Boc) group, prevents these side reactions. The Boc group is ideal due to its stability under the basic conditions of the borylation reaction and its facile removal under acidic conditions, which aligns with the final deprotection step.[5][6]

Experimental Protocol: Synthesis of 1-Boc-5-bromo-1H-indazole

-

Reaction Setup: Dissolve 5-bromo-1H-indazole (1.0 equiv) in a suitable solvent such as dichloromethane (DCM).

-

Reagent Addition: Add 4-dimethylaminopyridine (DMAP, catalytic amount) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv).

-

Reaction: Stir the mixture at room temperature until TLC or LCMS analysis indicates complete consumption of the starting material (typically 12-24 hours).

-

Work-up: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Part B: Miyaura Borylation

Causality of Experimental Choices: The Miyaura borylation is a powerful cross-coupling reaction that forms a carbon-boron bond from an aryl halide.

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the reagent of choice. It is a stable, easy-to-handle solid that forms a pinacol boronate ester. This ester is significantly more stable and easier to purify than the free boronic acid, effectively serving as a protecting group for the boronic acid itself.[7][8]

-

Catalyst System: A palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), is highly effective for this transformation.

-

Base: A mild base like potassium acetate (KOAc) is used to facilitate the catalytic cycle.

Caption: Simplified catalytic cycle for the Miyaura Borylation reaction.

Experimental Protocol: Synthesis of 1-Boc-1H-indazole-5-boronic acid pinacol ester

-

Reaction Setup: To a flask charged with 1-Boc-5-bromo-1H-indazole (1.0 equiv), add bis(pinacolato)diboron (1.1-1.5 equiv), potassium acetate (2.0-3.0 equiv), and the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%).

-

Solvent & Degassing: Add a degassed solvent such as 1,4-dioxane or DMSO. Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

-

Reaction: Heat the mixture to 80-100°C and stir until the reaction is complete as monitored by TLC or LCMS.

-

Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove catalyst residues.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Stage 3: Final Deprotection and Salt Formation

The final stage involves the removal of both the Boc and pinacol protecting groups and the formation of the desired hydrochloride salt. This is efficiently accomplished in a single, robust step using acidic conditions.

Causality of Experimental Choices:

-

Acidic Medium: A strong acid, such as hydrochloric acid dissolved in an organic solvent like dioxane or methanol, is used. This acidic environment serves two purposes simultaneously: it cleaves the acid-labile Boc protecting group from the indazole nitrogen, and it hydrolyzes the pinacol boronate ester to the free boronic acid.[8][9]

-

Salt Formation: The presence of excess hydrochloric acid ensures that the basic nitrogen atoms of the deprotected indazole ring are protonated, leading to the formation of the stable, crystalline hydrochloride salt.[10] This often facilitates purification, as the salt may precipitate from the reaction medium and can be isolated by simple filtration.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve the crude or purified 1-Boc-1H-indazole-5-boronic acid pinacol ester (1.0 equiv) in a suitable solvent such as 1,4-dioxane or methanol.

-

Acid Addition: Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane, or concentrated aqueous HCl) in excess.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by LCMS. Often, the product hydrochloride salt will begin to precipitate during this time.

-

Isolation: Once the reaction is complete, the solid product can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

-

Purification: The resulting solid is washed with a non-polar solvent (e.g., diethyl ether or heptane) to remove any organic-soluble impurities and then dried under vacuum.

| Parameter | Value | Reference |

| Starting Material | 1-Boc-1H-indazole-5-boronic acid pinacol ester | N/A |

| Key Reagent | Hydrochloric Acid (e.g., 4M in Dioxane) | [10] |

| Solvent | Dioxane, Methanol, or Ethanol | N/A |

| Reaction Temp. | Room Temperature | N/A |

| Final Form | Hydrochloride Salt | [10] |

| Purity (Typical) | ≥95% |

Purification and Characterization

Purification of the final product, this compound, is often simplified by its salt form, which tends to be a crystalline solid.[10]

-

Recrystallization: If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/ether) can be effective.[11]

-

Washing/Trituration: Washing the filtered solid with cold solvents like diethyl ether, ethyl acetate, or acetone can effectively remove residual non-polar impurities.

Standard Characterization: The identity and purity of the final compound should be confirmed by a suite of analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and absence of major impurities.

-

Mass Spectrometry (MS): To verify the molecular weight of the free base.

-

Melting Point: The hydrochloride salt typically has a distinct melting point range.[10]

References

- Benchchem. Synthesis routes of 5-bromo-1H-indazole.

- Guidechem. How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?.

- Benchchem. Synthesis routes of 5-bromo-1H-indazole.

- ChemicalBook. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis.

- National Institutes of Health (NIH). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC.

- Chem-Impex. 1H-Indazole-5-boronic acid.

- J&K Scientific LLC. 1H-Indazole-5-boronic acid | 338454-14-1.

- Sigma-Aldrich. 1H-Indazole-5-boronic acid = 95 338454-14-1.

- Organic Syntheses. boronic esters.

- Sigma-Aldrich. 1H-Indazole-5-boronic acid = 95 338454-14-1.

- National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC.

- MDPI. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC.

- Sigma-Aldrich. 1H-Indazole-5-boronic acid 1257738-46-7.

- Sigma-Aldrich. 1H-Indazole-5-boronic acid pinacol ester 95 862723-42-0.

- Benchchem. A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives.

- Chem-Impex. 1H-Indazole-5-boronic acid pinacol ester.

- Organic Chemistry Portal. Indazole synthesis.

- Semantic Scholar. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.

- J&K Scientific LLC. 1H-Indazole-6-boronic acid pinacol ester | 861905-87-5.

- PubMed. Enantioselective Borylation of Aromatic C-H Bonds with Chiral Dinitrogen Ligands.

- Organic Syntheses. indazole.

- Chem-Station. Protecting Groups for Boronic Acids.

- Reddit. Purification of boronic acids? : r/chemistry.

- ResearchGate. Boronic acids protecting groups with standard deprotecting conditions.

- Santa Cruz Biotechnology. 1H-Indazole-5-boronic acid | CAS 338454-14-1 | SCBT.

- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros.

- Sigma-Aldrich. 1-Methyl-1H-indazole-5-boronic acid | 590418-08-9.

- Yorlab. 1H-Indazole-5-Boronic Acid, >=95%.

- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

- Google Patents. Process for purification of boronic acid and its derivatives.

- ChemRxiv. Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes.

- Benchchem. Validating 1-Boc-5-bromo-4-methyl-1H-indazole Derivatives: A Comparative Guide for Cellular Assays.

- ResearchGate. How to purify boronic acids/boronate esters?.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 9. reddit.com [reddit.com]

- 10. 1H-インダゾール-5-ボロン酸 塩酸塩 | Sigma-Aldrich [sigmaaldrich.com]

- 11. reddit.com [reddit.com]

A Technical Guide to the Spectroscopic Characterization of 1H-Indazole-5-boronic acid hydrochloride

This guide provides an in-depth analysis of the spectroscopic data for 1H-Indazole-5-boronic acid hydrochloride (CAS Number: 1257738-46-7), a key building block in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the compound's structural features through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Introduction

This compound belongs to the indazole class of heterocyclic compounds, which are recognized for their wide range of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties. The incorporation of a boronic acid moiety at the 5-position makes it a versatile reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the synthesis of complex organic molecules with potential therapeutic applications.[2][3] Understanding the precise structure and purity of this compound is paramount for its effective use in research and development. This guide will delve into the interpretation of its key spectroscopic data.

Molecular Structure and Key Features